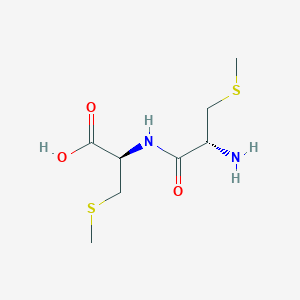
S-Methyl-L-cysteinyl-S-methyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-L-cysteinyl-S-methyl-L-cysteine: is a sulfur-containing amino acid derivative found in various plants, including garlic, cabbage, and onions. This compound is known for its potential health benefits, including antioxidative, neuroprotective, and anti-obesity activities . It is a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can be synthesized through the methylation of L-cysteine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows: [ \text{L-Cysteine} + \text{Methylating Agent} \rightarrow \text{S-Methyl-L-cysteine} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and cabbage. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is used as a substrate in the study of methionine sulfoxide reductase A (MSRA) and its role in oxidative stress reduction .
Biology: The compound is involved in extracellular D-serine signaling and has potential therapeutic benefits for diseases characterized by NMDA-receptor dysfunction, such as Parkinson’s Disease .
Medicine: It has been studied for its neuroprotective and anti-obesity activities, making it a potential candidate for therapeutic applications .
Industry: this compound is used in the food industry as a flavor enhancer due to its presence in garlic and onions .
Mechanism of Action
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
Comparison with Similar Compounds
S-Methyl-L-cysteine: A sulfur-containing amino acid derivative found in plants.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione, an important antioxidant.
Uniqueness: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is unique due to its dual methylation, which enhances its antioxidative and neuroprotective properties compared to its non-methylated counterparts .
Properties
CAS No. |
58910-52-4 |
|---|---|
Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















